molecular formula C12H15FN2O2S2 B2704734 1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole CAS No. 868216-69-7

1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole

Cat. No.: B2704734
CAS No.: 868216-69-7
M. Wt: 302.38
InChI Key: KFQOEWSKAPBHRW-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, which includes an ethylsulfonyl group and a fluorophenyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluorobenzyl chloride with sodium sulfide to form 3-fluorobenzyl sulfide. This intermediate is then reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions: 1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The ethylsulfonyl and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Ethylsulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
  • 1-(4-(Ethylsulfonyl)-2-fluorophenyl)-3-methylpiperazine

Comparison: 1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Similar compounds with different substitution patterns may exhibit different chemical and biological properties, making this compound a valuable subject for comparative studies.

Properties

IUPAC Name

1-ethylsulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2S2/c1-2-19(16,17)15-7-6-14-12(15)18-9-10-4-3-5-11(13)8-10/h3-5,8H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQOEWSKAPBHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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